molecular formula C15H11NOS B082358 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate CAS No. 13288-67-0

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate

Cat. No. B082358
CAS RN: 13288-67-0
M. Wt: 253.32 g/mol
InChI Key: POJOFFRVSYSQLB-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate, also known as DTTO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. DTTO is a nitrogen-sulfur heterocycle that contains a positively charged thiazolium ring and a negatively charged oxolate group. This compound has been synthesized using different methods, and its unique structure has led to its use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent is not fully understood. However, studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate induces apoptosis in cancer cells by activating the caspase-dependent pathway. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has antioxidant and anti-inflammatory properties. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has several advantages as a starting material for various lab experiments. It is easy to synthesize, and its unique structure makes it useful in various scientific research applications. However, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has some limitations, including its low solubility in water and its tendency to form aggregates, which can affect its reactivity and stability.

Future Directions

There are several future directions for the research on 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. One potential area of research is the development of new synthetic methods for 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate that can improve its yield and purity. Another area of research is the investigation of the mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent. Further studies are also needed to explore the potential applications of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate in other scientific research fields, such as material science and catalysis. Overall, the unique properties of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate make it a promising compound for further research and development.

Synthesis Methods

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate can be synthesized using different methods, including the reaction of 2-aminothiophenol with benzaldehyde in the presence of a strong acid catalyst. The reaction produces the intermediate Schiff base, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. Another method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base to form the intermediate benzoylthiourea, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate.

Scientific Research Applications

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have potential applications in various scientific research fields, including catalysis, material science, and medicinal chemistry. In catalysis, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been used as a catalyst in various reactions, such as the synthesis of benzimidazoles. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been used as a starting material for the synthesis of different materials, including metal-organic frameworks and porous organic polymers. In medicinal chemistry, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has shown potential as an anti-cancer agent, and it has been found to inhibit the growth of various cancer cell lines.

properties

CAS RN

13288-67-0

Product Name

2,3-Diphenyl-1,3-thiazol-3-ium-4-olate

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

2,3-diphenyl-1,3-thiazol-4-one

InChI

InChI=1S/C15H11NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-11H

InChI Key

POJOFFRVSYSQLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3

synonyms

2,3-Diphenylthiazol-3-ium-4-olate

Origin of Product

United States

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